molecular formula C14H8I2N2O B11111263 2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole

Cat. No.: B11111263
M. Wt: 474.03 g/mol
InChI Key: GYTFWKHZXYFKMM-UHFFFAOYSA-N
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Description

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two iodophenyl groups attached to the 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as acetic acid or toluene and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under conditions involving bases like potassium carbonate and solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific substituents introduced. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the iodophenyl groups replaced by the desired aryl groups.

Scientific Research Applications

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole is unique due to the presence of iodine atoms, which can significantly influence its reactivity and properties. The iodine atoms make it particularly suitable for coupling reactions and other transformations that require halogenated intermediates. This sets it apart from similar compounds with different halogen substituents, offering distinct advantages in synthetic applications.

Properties

Molecular Formula

C14H8I2N2O

Molecular Weight

474.03 g/mol

IUPAC Name

2,5-bis(2-iodophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8I2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H

InChI Key

GYTFWKHZXYFKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3I)I

Origin of Product

United States

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